(2S,4E,6S)-7-Hydroxy-2,4,6-trimethyl-4-heptenoic Acid Ethyl Ester is a chemical compound with the molecular formula and a molecular weight of 214.3 g/mol. It is classified as a hydroxy acid ester, specifically an ethyl ester of a hydroxy fatty acid. This compound has been of interest in various scientific fields due to its structural features and potential applications.
This compound is referenced in various scientific databases and product catalogs, indicating its availability for research purposes. It is categorized under chemical standards and is often used in analytical chemistry settings for various applications, including research in organic synthesis and biochemistry . The compound's CAS number is 943858-38-6, which helps in identifying it among chemical substances.
The synthesis of (2S,4E,6S)-7-Hydroxy-2,4,6-trimethyl-4-heptenoic Acid Ethyl Ester typically involves multi-step organic reactions. Key methods include:
Technical details may vary based on the specific synthesis route chosen, but generally involve careful control of reaction conditions such as temperature and pH .
The molecular structure of (2S,4E,6S)-7-Hydroxy-2,4,6-trimethyl-4-heptenoic Acid Ethyl Ester can be represented using various formats:
CCOC(=O)[C@@H](C)C\C(=C[C@H](C)CO)\CThe stereochemistry is crucial for its biological activity and properties. The configuration at the stereocenters (2S, 4E, 6S) indicates specific spatial arrangements that influence how the molecule interacts with biological systems .
(2S,4E,6S)-7-Hydroxy-2,4,6-trimethyl-4-heptenoic Acid Ethyl Ester can participate in various chemical reactions due to its functional groups:
These reactions are essential for understanding its reactivity profile in synthetic organic chemistry .
The physical properties of (2S,4E,6S)-7-Hydroxy-2,4,6-trimethyl-4-heptenoic Acid Ethyl Ester include:
Chemical properties include:
(2S,4E,6S)-7-Hydroxy-2,4,6-trimethyl-4-heptenoic Acid Ethyl Ester has potential applications in several scientific fields:
The growing interest in fatty acid derivatives highlights the importance of this compound in both academic research and industrial applications .
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2